Trans-1-methylpyrrolidine-3,4-diol
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Overview
Description
Trans-1-methylpyrrolidine-3,4-diol: is a chemical compound with the molecular formula C5H11NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-1-methylpyrrolidine-3,4-diol can be synthesized through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . This method provides good to excellent yields of the desired product. Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a proficient rhodium catalyst .
Industrial Production Methods: These methods typically involve the use of readily available starting materials and efficient catalytic systems to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-1-methylpyrrolidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the hydroxyl groups and the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Trans-1-methylpyrrolidine-3,4-diol has several scientific research applications:
Mechanism of Action
Trans-1-methylpyrrolidine-3,4-diol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. For example, pyrrolizines are known for their anti-inflammatory properties, while pyrrolidine-2-one derivatives are used as intermediates in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Trans-1-methylpyrrolidine-3,4-diol stands out due to its unique combination of hydroxyl groups and a methyl substituent, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(3S,4S)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
VJSWVPMFOHDBHG-WHFBIAKZSA-N |
Isomeric SMILES |
CN1C[C@@H]([C@H](C1)O)O |
Canonical SMILES |
CN1CC(C(C1)O)O |
Origin of Product |
United States |
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